molecular formula C17H17NO3 B6645411 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one

1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one

Cat. No. B6645411
M. Wt: 283.32 g/mol
InChI Key: POKSCDPIQMYPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one, also known as HNCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. HNCP is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is commonly used in the production of dyes, pharmaceuticals, and other organic compounds. In recent years, HNCP has gained attention for its unique properties and potential uses in the fields of biochemistry, pharmacology, and biotechnology.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and biochemical pathways. 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have potential applications in the treatment of Alzheimer's disease, which is characterized by a loss of acetylcholine-producing neurons.
Biochemical and Physiological Effects
1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one has been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and xanthine oxidase. 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one has also been shown to have anti-inflammatory and analgesic effects, and may have potential as a treatment for various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one is its relatively simple synthesis, which makes it readily available for use in laboratory experiments. 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one has also been shown to have a wide range of potential applications in various fields of research. However, one limitation of 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one. One area of research that has shown promise is the development of new chemotherapeutic agents based on 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one derivatives. Other potential areas of research include the study of enzyme mechanisms, the development of new synthetic methodologies, and the development of new antibiotics. Overall, 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one is a promising compound with a wide range of potential applications in various fields of scientific research.

Synthesis Methods

1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one can be synthesized through a multi-step process that involves the reaction of naphthalene with various reagents and catalysts. One commonly used method involves the reaction of naphthalene with acetic anhydride and concentrated sulfuric acid to form 1-acetylnaphthalene. This compound is then reacted with hydroxylamine hydrochloride to form 1-(1-hydroxynaphthalene-2-carbonyl)hydrazine, which is subsequently reacted with methyl ethyl ketone to form 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one.

Scientific Research Applications

1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the field of cancer treatment. 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Other areas of research that have shown promise include the development of new antibiotics, the study of enzyme mechanisms, and the development of new synthetic methodologies.

properties

IUPAC Name

1-(1-hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-10-18(9-8-15(11)19)17(21)14-7-6-12-4-2-3-5-13(12)16(14)20/h2-7,11,20H,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKSCDPIQMYPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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